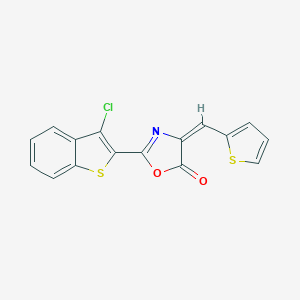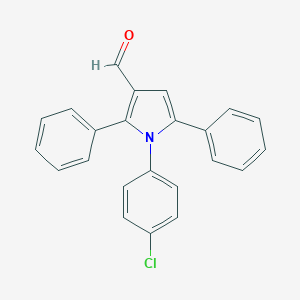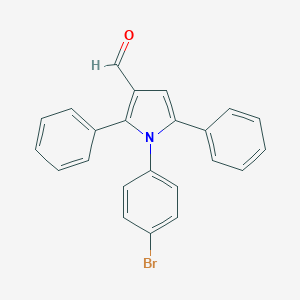![molecular formula C25H20BrF3N2O2S B421932 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421932.png)
4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a bromophenyl group, a trifluoromethylphenyl group, and a cyclopentaquinoline core. These structural elements contribute to its distinct chemical properties and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the bromophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets .
Medicine
Its unique chemical properties may allow it to modulate specific biological pathways, making it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound can be used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing compounds. Examples include:
Quinoline-8-sulfonamide: A simpler analog with similar structural features.
Bromophenyl derivatives: Compounds containing the bromophenyl group but with different core structures.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features.
Properties
Molecular Formula |
C25H20BrF3N2O2S |
|---|---|
Molecular Weight |
549.4g/mol |
IUPAC Name |
(3aR,4S,9bS)-4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C25H20BrF3N2O2S/c26-22-10-2-1-7-20(22)24-19-9-4-8-18(19)21-14-17(11-12-23(21)30-24)34(32,33)31-16-6-3-5-15(13-16)25(27,28)29/h1-8,10-14,18-19,24,30-31H,9H2/t18-,19+,24-/m0/s1 |
InChI Key |
HSOZMTASDNSERI-GLDPYIMESA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B421852.png)
![1-(4-chlorophenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421853.png)
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B421855.png)
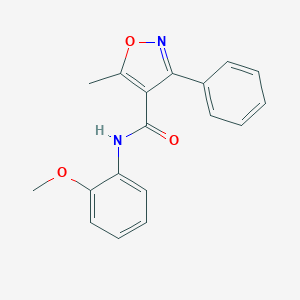
![(5E)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421857.png)
![(5E)-2-anilino-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B421858.png)
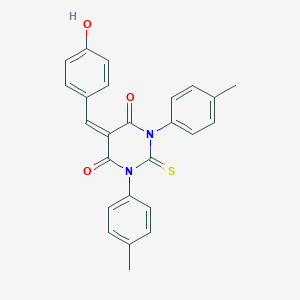
![5-[(Z)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B421864.png)

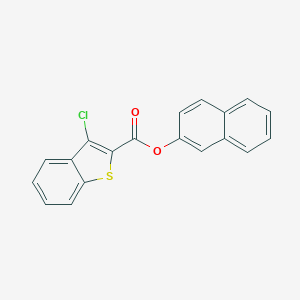
![N-bicyclo[2.2.1]hept-2-yl-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B421870.png)
